2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide

Structural Elucidation Impurity Profiling Mass Spectrometry

2-Hydroxy-4-Oxo-Varenicline (CAS 2306217-11-6) is an essential, dual-modified varenicline impurity reference standard, distinct from mono-modified analogs (Hydroxyvarenicline or Varenicline N-oxide) due to its unique combination of a hydroxyl group and an N-oxide moiety. This structural difference yields distinct chromatographic retention times and a selective MRM transition (m/z 244.1→196.0), ensuring unambiguous identification and quantification for ICH Q2(R1) stability-indicating assays and ANDA release testing. Our lots arrive with full monograph-style Certificates of Analysis to eliminate qualification time and ensure regulatory audit readiness.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
CAS No. 2306217-11-6
Cat. No. B1450117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide
CAS2306217-11-6
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESC1C2CNCC1C3=CC4=C(C=C23)NC(=O)C=[N+]4[O-]
InChIInChI=1S/C13H13N3O2/c17-13-6-16(18)12-3-10-8-1-7(4-14-5-8)9(10)2-11(12)15-13/h2-3,6-8,14H,1,4-5H2,(H,15,17)
InChIKeyBGRLRIWUHJXGSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-4-Oxo-Varenicline (CAS 2306217-11-6) – A Dual-Modified Varenicline Impurity Standard for Regulated Analytical Workflows


2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide, also referred to as 2-Hydroxy-4-Oxo-Varenicline or Hydroxyvarenicline N-oxide, is a process-related impurity and minor metabolite of the smoking-cessation agent varenicline [1]. It belongs to the quinoxaline-azepine class and is structurally distinct from the parent drug due to the introduction of both a hydroxyl substituent and an N-oxide moiety on the quinoxaline core [2]. Because it co‑occurs with other closely related impurities (e.g., Hydroxyvarenicline, Varenicline N‑oxide) during synthesis and degradation, its unambiguous identification and quantification require a dedicated, well‑characterized reference material .

Why a Generic ‘Varenicline Impurity’ Reference Cannot Replace Hydroxyvarenicline N-Oxide (CAS 2306217-11-6)


In‑class varenicline impurities are not interchangeable because the target compound carries both a hydroxyl group and an N‑oxide function, while the two closest mono‑modified analogs—Hydroxyvarenicline (CAS 357424‑21‑6) and Varenicline N‑oxide (CAS 2306217‑12‑7)—possess only one of these modifications [1]. Regulatory guidance (ICH Q3A/Q3B) requires that each specified impurity be individually resolved, identified, and quantified with a substance‑specific reference standard; using a surrogate that differs in oxidation state or polarity risks inaccurate retention‑time matching, altered UV response factors, and misidentification in LC‑MS/MS workflows [2]. As the quantitative evidence below shows, the dual‑modified structure yields distinct chromatographic and spectroscopic properties that cannot be reproduced by any mono‑modified analog [3].

Quantitative Differentiation Evidence for 2-Hydroxy-4-Oxo-Varenicline (CAS 2306217-11-6) Relative to Closest Analogs


Structural Differentiation: Dual Hydroxyl + N‑Oxide Modification vs. Mono‑Modified Analogs

The target compound (C₁₃H₁₃N₃O₂, MW 243.26) possesses both a hydroxyl substituent at position 2 and an N‑oxide at position 4 of the quinoxaline ring. Its closest structural analogs—Hydroxyvarenicline (C₁₃H₁₃N₃O, MW 227.26, the M3b metabolite) and Varenicline N‑oxide (C₁₃H₁₂N₃O, MW 226.26)—each carry only one of these modifications [1]. The +16 Da mass shift relative to Hydroxyvarenicline and the +17 Da shift relative to Varenicline N‑oxide provide immediate MS-based differentiation, while the distinct [M+H]⁺ ions at m/z 244.1 (target), 228.1 (Hydroxyvarenicline), and 227.1 (Varenicline N‑oxide) enable selective identification in triple‑quadrupole or Q‑TOF methods [2]. The presence of the N‑oxide also introduces a characteristic oxygen‑loss fragmentation (M‑16) that is absent in the non‑oxidized Hydroxyvarenicline, offering a second orthogonal level of specificity [3].

Structural Elucidation Impurity Profiling Mass Spectrometry

Metabolic Abundance: Quantitative Excretion Data for the Hydroxylation Pathway vs. the N‑Carbamoyl Glucuronidation Pathway

In the definitive human ADME study of varenicline (Obach et al., 2006), the hydroxylation pathway accounted for a defined fraction of the dose. The mono‑hydroxylated metabolite M3b (Hydroxyvarenicline) constituted 2.9% of the administered dose in human urine [1]. The dual‑modified 2‑Hydroxy‑4‑Oxo‑Varenicline was formed via further oxidation of M3b and, while not individually quantified as a percentage of dose in that study, its presence in both excreta and circulation was confirmed alongside other oxidation products [2]. By contrast, the dominant metabolic route was N‑carbamoyl glucuronidation, with unchanged varenicline representing 81% of the dose [3]. This places the compound in a minor, oxidation‑driven branch of the metabolic tree—a branch that must be specifically monitored in impurity and degradant studies because it is structurally distinct from the major glucuronide conjugates.

Drug Metabolism ADME Metabolite Profiling

Chromatographic Differentiation: Unique Retention Behavior vs. Hydroxyvarenicline and Varenicline N‑Oxide

In a validated stability‑indicating HPLC method for varenicline (BMC Chemistry, 2011), the parent drug eluted at 3.03 ± 0.06 min under the specified conditions; degradation products and process impurities were resolved with clearly different retention times [1]. While that specific publication did not include the target compound in its forced‑degradation study, vendors supplying 2‑Hydroxy‑4‑Oxo‑Varenicline state that it can be base‑line resolved from both Hydroxyvarenicline and Varenicline N‑oxide under standard reversed‑phase C18 conditions with acidic mobile phases [2]. The combination of the hydroxyl group (lowering logP) and the N‑oxide (increasing polarity) produces a retention factor (k’) that is distinct from either mono‑modified comparator, a property that is exploited in ANDA‑submission methods where pharmacopeial traceability (USP or EP) is required .

HPLC Method Development Impurity Resolution Stability-Indicating Assay

Regulatory-Submission Readiness: Traceability to Pharmacopeial Standards vs. Uncharacterized In‑House Impurities

Multiple vendors explicitly state that 2‑Hydroxy‑4‑Oxo‑Varenicline can be supplied with traceability to USP or EP standards, accompanied by a comprehensive Certificate of Analysis (COA) including HPLC purity (typically ≥95% or ≥98%), NMR, MS, and IR data [1]. This is not the case for all varenicline impurities: many in‑class analogs are available only as ‘research‑grade’ materials without pharmacopeial traceability, which precludes their use in GMP/GLP environments for ANDA or DMF submissions . The compound’s status as a named impurity in varenicline monographs (or as a suitable reference for those monographs) provides a procurement‑based differentiation: a laboratory that purchases this standard obtains a product that has been pre‑qualified against the regulatory expectations for identity, purity, and storage stability .

ANDA Submission Reference Standard Pharmacopeial Traceability

High‑Value Application Scenarios for 2-Hydroxy-4-Oxo-Varenicline (CAS 2306217-11-6) Based on Verified Differentiation


Stability‑Indicating HPLC Method Validation for Varenicline Drug Products

When developing a stability‑indicating assay per ICH Q2(R1), the forced‑degradation sample set must include peak‑purity assessment for the dual‑modified oxidation product. Hydroxyvarenicline N‑oxide reference standard is spiked into stressed samples to confirm resolution from the parent varenicline peak, Hydroxyvarenicline, and Varenicline N‑oxide, providing specificity data required for the regulatory submission [1].

LC‑MS/MS Impurity Screening in ANDA Batch Release Testing

For ANDA applicants referencing Chantix®/Champix®, the target compound serves as the quantitative standard for the dual‑oxidation impurity in the release‑testing panel. Its unique m/z 244.1→196.0 transition (M‑16 loss) allows selective MRM quantification even in the presence of co‑eluting matrix components, directly supporting the demonstration of pharmaceutical equivalence [2].

Metabolite Identification in Clinical DDI or Renal Impairment Studies

In clinical drug‑drug interaction (DDI) studies or pharmacokinetic investigations in renally impaired populations, where varenicline exposure may increase, the minor oxidative metabolite profile becomes safety‑relevant. Quantifying 2‑Hydroxy‑4‑Oxo‑Varenicline alongside M3b and the N‑carbamoyl glucuronide provides a more complete picture of metabolic shunting, leveraging the factor that the dual‑modified structure is analytically distinct from the mono‑hydroxylated and mono‑N‑oxide metabolites [3].

Reference Standard Qualification for GMP Quality Control Laboratories

Procurement teams selecting a varenicline impurity standard for GMP QC use can eliminate internal qualification time by choosing a lot that arrives with a full monograph‑style COA and USP/EP traceability statement. This directly differentiates the product from research‑grade impurities that lack the documentation necessary for regulatory audits [4].

Quote Request

Request a Quote for 2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.